2-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, a structural analog of purines, which are recognized for their diverse pharmacological activities, including antitumor and kinase-inhibitory properties . The core structure consists of a pyrazolo[3,4-d]pyrimidin-4-one scaffold substituted at the 1-position with a phenyl group and at the 5-position with an acetamide moiety bearing a 4-chlorophenyl group. The 4-chlorophenyl substituent likely enhances lipophilicity and influences binding interactions with biological targets, while the acetamide linker provides conformational flexibility. This structural motif is frequently explored in drug discovery due to its ability to mimic adenosine triphosphate (ATP) in kinase binding pockets .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-14-8-6-13(7-9-14)10-17(26)23-24-12-21-18-16(19(24)27)11-22-25(18)15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWCNSFAVBULCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation.
Mode of Action
The compound interacts with its kinase targets by mimicking the hinge region binding interactions in kinase active sites. This is made possible because the pyrazolo[3,4-d]pyrimidine scaffold of the compound is an isostere of the adenine ring of ATP. The compound’s activity and selectivity can be directed to multiple oncogenic targets through focused chemical modification.
Biochemical Pathways
The compound affects the mTOR signalling pathways , which are present in cancer cell growth and development. Prior to the development of mTOR inhibitors such as this compound, only rapalogs were known to inhibit the mTOR pathway by selectively inhibiting mTORC1. This results in a reduction of their anticancer efficacy due to compensatory activation of the mTORC2 complex.
Result of Action
The molecular and cellular effects of the compound’s action are primarily its ability to inhibit the overactivation of oncogenic pathways, which can result in self-stimulated proliferation, resistance to programmed cell death, limitless replicative potential, and high levels of invasion. These are all common traits of cancer that can be addressed by the compound.
Biological Activity
2-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, a derivative of the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article delves into its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 379.8 g/mol. The compound features a 4-chlorophenyl group , an acetamide moiety , and a pyrazolo[3,4-d]pyrimidine core , which collectively contribute to its unique biological activities and chemical properties .
The primary mechanism through which this compound exerts its biological effects is by selectively inhibiting cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to significant alterations in cell cycle progression and apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83, which is essential for its inhibitory activity .
Antitumor Effects
In vitro studies have demonstrated that this compound exhibits potent antitumor activity across various cancer cell lines. Notably, it has been shown to inhibit cell proliferation and induce apoptosis in models such as MCF-7 breast cancer cells. The compound's ability to suppress cell migration and DNA fragmentation further underscores its potential as an anticancer agent .
Anticonvulsant Activity
Research indicates that the pyrazolo[3,4-d]pyrimidine derivatives, including this compound, may also possess anticonvulsant properties. Preliminary studies suggest that these compounds can modulate neurological activity, which could make them candidates for treating epilepsy .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions are crucial for optimizing yield and purity in industrial applications. A common synthetic route includes:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the chlorophenyl group.
- Attachment of the acetamide moiety.
These steps require careful control of reaction conditions such as temperature and solvent choice to maximize efficiency .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Inhibition of CDK2 activity leading to altered cell cycle progression | Antitumor |
| Study 2 | Induction of apoptosis in MCF-7 cells | Antitumor |
| Study 3 | Modulation of neurological activity indicating potential anticonvulsant effects | Anticonvulsant |
| Study 4 | Structural modifications enhancing biological activity | Diverse pharmacological effects |
Case Studies
Recent studies have explored various derivatives within the pyrazolo[3,4-d]pyrimidine class. For instance, compound 5i was identified as a potent dual inhibitor targeting EGFR/VGFR2 with IC50 values ranging from 0.3 to 24 µM. This highlights the structural versatility and potential for developing multitarget inhibitors based on similar scaffolds .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Insights:
Aryl Substituent Effects :
- Chlorine vs. Fluorine : The 4-chlorophenyl group in the target compound offers greater lipophilicity compared to fluorophenyl analogs (e.g., CAS 899737-39-4), which may improve membrane penetration but reduce aqueous solubility. Fluorine’s electronegativity (as in RN 1019098-02-2) could enhance hydrogen bonding in target interactions .
- Positional Isomerism : The 3-chlorophenyl variant (CAS 852440-72-3) introduces steric hindrance that may alter binding orientation in enzymatic pockets compared to the target’s 4-chlorophenyl group .
Acetamide Modifications: Naphthalen-1-yl vs. Cyclohexyl vs.
Synthetic Considerations: Substitutions at the pyrazolo[3,4-d]pyrimidinone 1-position (e.g., p-tolyl, 3-chlorophenyl) are synthesized via nucleophilic displacement reactions with α-chloroacetamides, as described in .
Pharmacological Implications:
While explicit activity data for the target compound is unavailable, pyrazolo[3,4-d]pyrimidinones are established kinase inhibitors (e.g., antitumor agents) . The 4-chlorophenyl-acetamide variant’s moderate molecular weight (~409.8) suggests favorable pharmacokinetic properties compared to bulkier analogs (e.g., CAS 852440-72-3 at 429.9). Fluorinated derivatives (e.g., RN 1019098-02-2) may exhibit improved target selectivity due to fluorine’s electronic effects .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?
The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of 4-chlorobenzoyl chloride with 5-amino-1H-pyrazole-4-carboxamide in the presence of a base like triethylamine. Subsequent functionalization includes coupling the acetamide group via nucleophilic substitution or condensation reactions. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products such as imine/amine tautomers .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.42–7.58 ppm for chlorophenyl groups) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ at m/z 417.8 for C20H16ClN5O3) .
- X-ray crystallography : For resolving tautomeric ambiguities (e.g., amine:imine ratios observed in some derivatives) .
Q. What in vitro assays are used for preliminary biological screening?
Common assays include:
- Kinase inhibition : ATP-binding site competition assays using recombinant kinases (e.g., EGFR, VEGFR).
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., IC50 values against HeLa or MCF-7 cells) .
- Solubility/pharmacokinetics : HPLC-based stability tests in simulated physiological buffers .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing tautomer formation?
Optimize reaction conditions using Design of Experiments (DoE) methodologies. For example:
- Temperature : Lower temperatures (0–5°C) reduce imine formation in nucleophilic substitutions .
- Catalysts : Palladium-based catalysts enhance coupling efficiency in aryl-acetamide bond formation .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization over side reactions .
Q. What strategies resolve contradictory bioactivity data between similar derivatives?
Discrepancies (e.g., variable IC50 values) may arise from:
- Tautomerism : Use dynamic NMR or X-ray crystallography to confirm dominant tautomeric forms .
- Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify non-specific binding .
- Metabolic instability : LC-MS/MS metabolite profiling in microsomal assays .
Q. How do substituent modifications influence structure-activity relationships (SAR)?
Systematic SAR studies involve:
- Electron-withdrawing groups : Chlorine at the 4-position enhances kinase binding via hydrophobic interactions (ΔΔG = -2.3 kcal/mol in docking studies) .
- Acetamide linker flexibility : Rigidifying the linker (e.g., introducing cyclohexyl) reduces entropic penalties during target binding .
- Pyrazolo[3,4-d]pyrimidine core : Fluorine substitution at C6 improves metabolic stability (t1/2 increased from 1.2 to 4.7 h in hepatic microsomes) .
Q. What computational methods are used for target identification and binding mode prediction?
- Molecular docking (AutoDock Vina) : Screen against kinase databases (e.g., PDB entries 6AY for pyrazolo-pyrimidine complexes) .
- Molecular Dynamics (MD) simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., ΔΔGcalc vs. ΔΔGexp) .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
Strategies include:
- Prodrug design : Introduce phosphate esters at the acetamide oxygen for enhanced aqueous solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size < 200 nm) to improve bioavailability (e.g., AUC increased by 3.5-fold in rat models) .
- Co-solvent systems : Ethanol/Cremophor EL (1:4 v/v) for intravenous administration .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., ACD/Labs or Gaussian DFT) to confirm assignments .
- Biological Replicates : Use ≥3 independent experiments with p-values adjusted via Bonferroni correction .
- Regulatory Compliance : Preclinical testing must follow OECD Guidelines 423 (acute toxicity) and 452 (chronic exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
